molecular formula C17H13F3N2O2 B2736383 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-26-7

3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2736383
CAS No.: 317822-26-7
M. Wt: 334.298
InChI Key: NMYZFWHZPORDEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a heterocyclic ring. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group and the benzoyl group. For instance, the trifluoromethyl group is known to undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is involved in various synthetic and chemical reactions. For instance, it has been used in the synthesis of quinoxaline derivatives through reactions with alkyl, benzyl, and arenesulfonyl halides, benzoyl chloride, and P2S5. These reactions produce various quinoxalinone compounds with potential applications in different fields (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).

Biocatalytic Synthesis

Innovative biocatalytic synthesis methods have been developed using this compound. These methods are environmentally friendly and efficient for producing quinoxalinone derivatives, highlighting their potential for sustainable and green chemistry applications (Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).

Antimicrobial Activity

Research has also explored the antimicrobial activity of quinoxaline derivatives, including this compound. These compounds have shown potential as new drugs for antimicrobial chemotherapy, indicating their significance in medical research and pharmaceutical applications (Vieira, Pinheiro, Fernandes, Noronha, & Prudêncio, 2014).

Photophysical Properties

The photophysical properties of quinoxalinone derivatives have been investigated, highlighting their potential use in the development of fluorescence-based probes and sensors. This research opens avenues for the application of these compounds in analytical chemistry and bioimaging (Renault, Renard, & Sabot, 2017).

Safety and Hazards

Compounds containing a trifluoromethyl group can be hazardous. For example, trifluoromethylbenzoyl chloride is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-10-15(23)21-13-7-2-3-8-14(13)22(10)16(24)11-5-4-6-12(9-11)17(18,19)20/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYZFWHZPORDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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